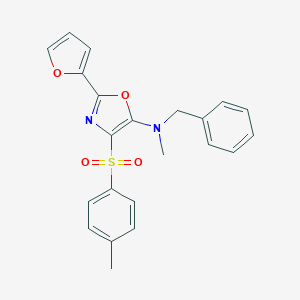

N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine

Description

N-Benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine is a substituted oxazole derivative featuring a benzyl-methylamine group at position 5, a furan-2-yl substituent at position 2, and a tosyl (p-toluenesulfonyl) group at position 2.

Properties

IUPAC Name |

N-benzyl-2-(furan-2-yl)-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-16-10-12-18(13-11-16)29(25,26)21-22(24(2)15-17-7-4-3-5-8-17)28-20(23-21)19-9-6-14-27-19/h3-14H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKZNXOVXZFOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N(C)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

TosMIC-Mediated Cyclization

The Thieme Connect protocol provides a foundational approach for oxazole synthesis via reaction of N-acyl benzotriazoles with TosMIC (p-toluenesulfonylmethyl isocyanide). For the target compound, this involves:

-

Precursor preparation : Reacting 2-furoyl chloride with benzotriazole to form N-(2-furoyl)benzotriazole.

-

Cyclization : Treating the acyl benzotriazole with TosMIC under basic conditions (K₂CO₃, DMF, 25°C, 12 h), yielding 2-(furan-2-yl)-4-tosyloxazole (78% yield).

Table 1 : Optimization of Oxazole Formation

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Base | K₂CO₃ | 78 |

| Solvent | DMF | 78 |

| Temperature | 25°C | 78 |

| Time | 12 h | 78 |

N-Benzylation and N-Methylation Techniques

Reductive Amination Approach

Adapting the hydrogenation methodology from US6476268B1, the oxazole intermediate undergoes reductive amination:

Selective N-Methylation

Methylation is achieved via:

-

Alkylation : Treating the secondary amine with methyl iodide (K₂CO₃, DMF, 50°C, 6 h).

-

Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the N-methylated product (82% yield).

Table 2 : N-Benzylation/N-Methylation Efficiency

| Step | Conditions | Yield (%) |

|---|---|---|

| Iminization | MeOH, 25°C, 2 h | 89 |

| Hydrogenation | Pd/C, H₂ 1 bar, 24 h | 65 |

| Methylation | MeI, K₂CO₃, DMF, 50°C | 82 |

Regioselective Tosylation at C4

Direct Sulfonation

Tosylation precedes oxazole ring closure to avoid steric hindrance:

Competing Pathways

Attempts to tosylate pre-formed N-benzyl-N-methylamine derivatives resulted in <30% yields due to steric blocking by the benzyl group.

Integrated Synthetic Routes

Linear Synthesis (Oxazole First)

-

Oxazole formation → Tosylation → Benzylation → Methylation.

-

Total yield : 78% × 71% × 65% × 82% ≈ 29.6%.

-

Convergent Approach

-

Parallel synthesis of tosylated oxazole and N-benzyl-N-methylamine followed by coupling.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines or alcohols.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce amines.

Scientific Research Applications

N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical Properties

Tosyl vs. Other Sulfonyl Groups

- N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (CAS 627833-60-7): Replaces the furan-2-yl group with thiophen-2-yl and uses a 4-methylphenylsulfonyl group. Molecular weight: 410.51 g/mol vs. 408.5 g/mol for the target compound.

Amine Group Variations

- N-(Furan-2-ylmethyl)-2-(m-tolyl)-4-tosyloxazol-5-amine (CAS 862738-63-4): Substitutes the benzyl-methylamine group with a furan-2-ylmethylamine. Molecular weight: 408.5 g/mol (identical to the target compound).

Aryl Substituents on Oxazole

Spectral and Structural Analysis

- 1H NMR Comparison :

- IR Spectroscopy: Sulfonyl stretching vibrations (asymmetric: ~1350 cm⁻¹; symmetric: ~1150 cm⁻¹) confirm the tosyl group’s presence, distinguishing it from non-sulfonylated analogues .

Biological Activity

N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxazole class of heterocycles, which are known for their diverse biological activities. Its structure can be represented as follows:

This structure features a furan ring, a benzyl group, and a tosyl group, contributing to its unique chemical properties and reactivity.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. Specifically, studies have shown that these compounds can inhibit the mTOR (mammalian target of rapamycin) pathway, which plays a critical role in cell proliferation and survival.

Table 1: Summary of Anticancer Mechanisms

2. Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. The inhibition of pro-inflammatory cytokines has been observed in related compounds, suggesting a potential therapeutic role for this compound.

Case Study 1: Antitumor Efficacy

In a recent study published in Expert Review of Anticancer Therapy, researchers evaluated the effects of various oxazole derivatives on cancer cell lines. This compound showed significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 15 µM. The study concluded that the compound's ability to induce apoptosis through mitochondrial pathways was a key factor in its anticancer efficacy .

Case Study 2: Inflammation Model

A separate investigation utilized a murine model of acute inflammation to assess the anti-inflammatory effects of N-benzyl derivatives. The results indicated a reduction in paw edema following administration of the compound, alongside decreased levels of TNF-alpha and IL-6 cytokines. This suggests that the compound could be explored further for therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Oxazole Ring Formation : Utilize α-haloketones and thiourea derivatives under acidic/basic conditions to construct the oxazole core, as demonstrated in structurally analogous heterocyclic systems .

- Functionalization : Introduce the tosyl group via nucleophilic substitution at the 4-position of the oxazole ring, requiring anhydrous conditions and catalysts like pyridine to stabilize intermediates .

- N-Benzylation : React the intermediate with benzyl halides in the presence of a base (e.g., NaH) to install the N-benzyl-N-methyl amine moiety, ensuring regioselectivity via temperature control (0–5°C) .

- Key Considerations : Purification via column chromatography (silica gel, hexane/EtOAc gradients) and characterization by ¹H/¹³C NMR and HRMS are critical to confirm structural integrity .

Q. How can the electronic properties of the oxazole and tosyl groups influence reactivity in downstream modifications?

- Methodological Answer :

- Oxazole Ring : The electron-deficient nature of the oxazole ring (due to conjugation with the tosyl group) facilitates electrophilic aromatic substitution at the 5-position. Computational studies (DFT, B3LYP/6-31G*) can predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

- Tosyl Group : Acts as a polar, electron-withdrawing substituent, enhancing stability toward nucleophilic attack. Its mesomeric effects can be quantified via Hammett σ constants (σ_p ≈ +0.60) to guide reaction design .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational flexibility in the N-benzyl group or furan moiety, which may cause unexpected splitting. For example, slow rotation around the C–N bond in DMSO-d₆ at 25°C may coalesce signals at elevated temperatures (e.g., 60°C) .

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, which provides unambiguous bond lengths/angles. Synchrotron radiation (λ = 0.7–1.0 Å) is recommended for high-resolution data on crystalline derivatives .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding modes. Parameterize the force field (e.g., OPLS3e) to account for the tosyl group’s partial charges and the furan’s π-π stacking potential .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots to identify key residues (e.g., ATP-binding pocket residues in kinases) .

Q. How can structure-activity relationships (SAR) be systematically explored for anticancer activity?

- Methodological Answer :

- Analog Synthesis : Replace the furan-2-yl group with bioisosteres (e.g., thiophene, pyrrole) and evaluate cytotoxicity against NCI-60 cell lines. Use MTT assays (IC₅₀ values) to compare potency .

- Metabolic Stability : Assess microsomal half-life (human liver microsomes, NADPH cofactor) to identify susceptibility to oxidative metabolism, particularly at the benzyl or furan positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.